molecular formula C13H11NO5 B12868339 2-(Ethoxycarbonyl)benzo[d]oxazole-7-acrylic acid

2-(Ethoxycarbonyl)benzo[d]oxazole-7-acrylic acid

Cat. No.: B12868339
M. Wt: 261.23 g/mol
InChI Key: BTLSFCUUSRAZMR-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethoxycarbonyl)benzo[d]oxazole-7-acrylic acid is a compound that belongs to the benzoxazole family, which is a class of heterocyclic compounds containing a benzene ring fused to an oxazole ring. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an ethoxycarbonyl group and an acrylic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxycarbonyl)benzo[d]oxazole-7-acrylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxycarbonyl)benzo[d]oxazole-7-acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioethers.

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)benzo[d]oxazole-7-acrylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethoxycarbonyl)benzo[d]oxazole-7-acrylic acid stands out due to its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its versatility makes it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C13H11NO5

Molecular Weight

261.23 g/mol

IUPAC Name

(E)-3-(2-ethoxycarbonyl-1,3-benzoxazol-7-yl)prop-2-enoic acid

InChI

InChI=1S/C13H11NO5/c1-2-18-13(17)12-14-9-5-3-4-8(11(9)19-12)6-7-10(15)16/h3-7H,2H2,1H3,(H,15,16)/b7-6+

InChI Key

BTLSFCUUSRAZMR-VOTSOKGWSA-N

Isomeric SMILES

CCOC(=O)C1=NC2=CC=CC(=C2O1)/C=C/C(=O)O

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC(=C2O1)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.